3-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE
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Overview
Description
3-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE involves multiple steps, typically starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[540]undec-7-ene) to facilitate the cyclization process
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
3-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to act as GABA receptor agonists, which can lead to hyperpolarization of nerve endings and result in various physiological effects . The chromenone moiety may also contribute to its biological activity by interacting with different cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: A piperazine derivative used as an anti-anginal drug.
Ranolazine: Another piperazine derivative used to treat chronic angina.
Aripiprazole: An antipsychotic drug that contains a piperazine moiety.
Uniqueness
What sets 3-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE apart from these similar compounds is the presence of the chromenone moiety, which may impart unique biological activities and therapeutic potential. The combination of the piperazine and chromenone structures in a single molecule offers a distinct chemical profile that can be leveraged for various applications.
Properties
IUPAC Name |
3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-15-6-4-8-19(16(15)2)24-10-12-25(13-11-24)22(26)18-14-17-7-5-9-20(28-3)21(17)29-23(18)27/h4-9,14H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMWSPIKQSPEBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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